molecular formula C25H47N3O6 B051273 3-Hydroxy-6-methyl-4-(3-methyl-2-(3-methyl-2-(3-methyl-butyrylamino)-butyrylamino)-butyrylamino)-heptanoic acid ethyl ester CAS No. 120849-36-7

3-Hydroxy-6-methyl-4-(3-methyl-2-(3-methyl-2-(3-methyl-butyrylamino)-butyrylamino)-butyrylamino)-heptanoic acid ethyl ester

Cat. No. B051273
M. Wt: 485.7 g/mol
InChI Key: SMVMSLPPAGGLDL-ZZTDLJEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. While the specific compound has not been directly mentioned in available research, similar compounds have been synthesized using various techniques. For instance, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involves acetylation and treatment with triethyl amine and formamide, yielding compounds with antimicrobial activities (Pratibha Sharma et al., 2004). Another example includes the synthesis of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates reacting with hydroxylamine hydrochloride, leading to esters of 5-substituted 4-isoxazolecarboxylic acids (P. Schenone et al., 1991).

Scientific Research Applications

Synthesis and Characterization

Complex organic esters and related compounds have been extensively researched for their potential applications in various fields. For instance, the study of synthesis and in vitro antimicrobial activities of dihydropurinones showcases the methodology for creating compounds with potential biological activity. The process involves acetylation, reaction with triethyl amine and formamide, and refluxation with urea, highlighting the intricate steps required to synthesize complex organic molecules with specific functional properties (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).

Another example includes the industrial synthesis of pharmaceutical intermediates, demonstrating the sequence of reactions—esterification, catalytic hydrogenation, condensation, nitration, and refinement—to obtain compounds with desired functionalities (Qiu Zhi-qiang, 2007). This illustrates the complexity and precision required in the synthesis of specific ester compounds for pharmaceutical applications.

Potential Applications

Research on the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one sheds light on the creation of novel compounds with potential applications in various industries, including pharmaceuticals and materials science. The study outlines a methodology for producing esters and alcohols through reactions involving cyclization with acidic catalysts, showcasing the versatility of organic synthesis techniques (Y. Hanzawa, K. Hashimoto, Yoshio Kasashima, Yoshiko Takahashi, T. Mino, M. Sakamoto, T. Fujita, 2012).

properties

IUPAC Name

ethyl (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N3O6/c1-10-34-21(31)13-19(29)18(11-14(2)3)26-24(32)23(17(8)9)28-25(33)22(16(6)7)27-20(30)12-15(4)5/h14-19,22-23,29H,10-13H2,1-9H3,(H,26,32)(H,27,30)(H,28,33)/t18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVMSLPPAGGLDL-ZZTDLJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methyl-4-(3-methyl-2-(3-methyl-2-(3-methyl-butyrylamino)-butyrylamino)-butyrylamino)-heptanoic acid ethyl ester

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